![molecular formula C7H3Cl2N3O2 B2744809 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine CAS No. 2225147-58-8](/img/structure/B2744809.png)

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

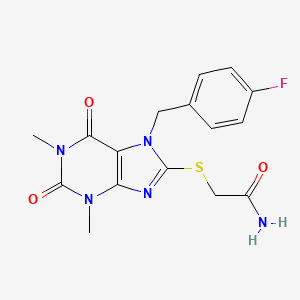

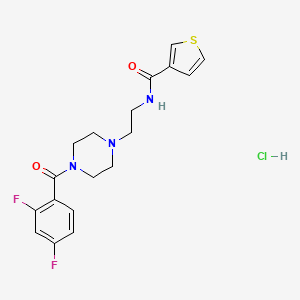

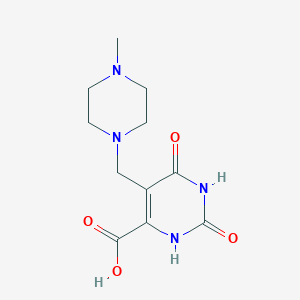

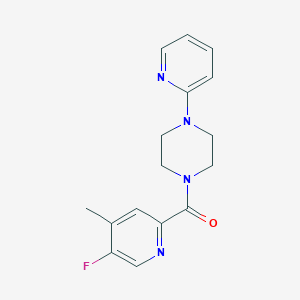

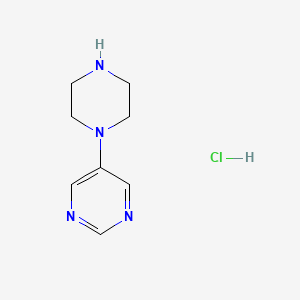

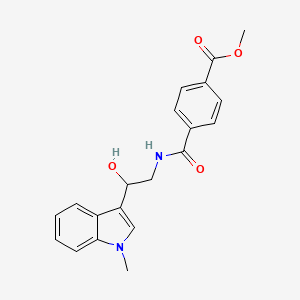

“2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2225147-58-8 . It has a molecular weight of 232.03 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of “2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” and similar compounds often involves various chemical reactions . For instance, the synthesis of imidazo[1,2-a]pyridines can involve a CuI-catalyzed aerobic oxidative process . Other methods include a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The InChI code for “2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is 1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is a powder with a molecular weight of 232.03 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Antileishmanial Activity

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine: has been investigated for its potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have explored the structure–activity relationships of this compound, studying the influence of substituents at position 2 of the 3-nitroimidazo[1,2-a]pyridine scaffold. By synthesizing analogues and examining their antileishmanial activity, scientists aim to identify derivatives suitable for in vivo studies .

Antiprotozoal Properties

In addition to its antileishmanial activity, 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine has shown promise against other protozoal parasites. Evaluations against Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania spp. (responsible for leishmaniasis) have highlighted its potential as an antiprotozoal agent .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, suggesting potential targets in cancer pathways .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors, indicating that they might interact with their targets through covalent bonding .

Biochemical Pathways

Given the potential anticancer activity of imidazo[1,2-a]pyridine derivatives, it can be inferred that they may influence pathways related to cell proliferation and apoptosis .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, suggesting that they may induce cell death in cancer cells .

properties

IUPAC Name |

2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEGKMMALSUWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=C2[N+](=O)[O-])Cl)C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)

![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)

![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)